molecular formula C14H14N2O3 B4973041 N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

Cat. No.: B4973041
M. Wt: 258.27 g/mol
InChI Key: MUFYBHIXCJGGTP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring attached to a carboxamide group and a 3,4-dimethoxyphenyl group. Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-cyanopyridine in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism to form the desired product . The reaction conditions often include refluxing the reactants in ethanol to achieve a high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)pyridine-2-carboxamide
  • N-(3,4-dimethoxyphenyl)pyridine-3-carboxamide
  • N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide

Uniqueness

N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the phenyl group. This unique structure contributes to its distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-18-12-7-6-10(9-13(12)19-2)16-14(17)11-5-3-4-8-15-11/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFYBHIXCJGGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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